molecular formula C41H50N6O8S B1383558 Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) CAS No. 78700-57-9

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)

Katalognummer: B1383558
CAS-Nummer: 78700-57-9
Molekulargewicht: 786.9 g/mol
InChI-Schlüssel: WQICQGUHVCFQAZ-CUPIEXAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) is a useful research compound. Its molecular formula is C41H50N6O8S and its molecular weight is 786.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Boc-(Asp(OBzl)16)-Gastrin I (13-17) is a synthetic peptide analog of the human gastrin hormone, which plays a critical role in the regulation of gastric acid secretion and has implications in gastric physiology and pathology. This article delves into its biological activity, including metabolism, pharmacodynamics, and potential therapeutic applications.

Overview of Gastrin

Gastrin is a peptide hormone produced by G cells in the stomach lining. It stimulates gastric acid secretion and promotes gastric motility. The structure of gastrin consists of a C-terminal pentapeptide essential for its biological activity, which is modified in various analogs to enhance stability and potency.

Structure and Properties

Chemical Structure :

  • Sequence : Boc-Gly-Trp-Met-Asp(OBzl)-Phe-NH2
  • Molecular Weight : 846.02 g/mol
  • Molecular Formula : C43H55N7O9S
  • Purity : > 95%
  • Form : Lyophilized powder
PropertyValue
Sequence (One Letter)Boc-GWMD(OBzl)F-NH2
Storage Temperature-20°C
Shipping ConditionsIce bag

Metabolism and Pharmacokinetics

The metabolism of gastrin peptides, including Boc-(Asp(OBzl)16)-Gastrin I (13-17), involves enzymatic degradation primarily in the gastrointestinal tract. Studies have shown that the N-terminal fragments of gastrin can influence acid secretion without altering basal levels significantly. For instance, the infusion of gastrin fragments did not change basal acid secretion but did affect stimulated acid output under certain conditions .

Boc-(Asp(OBzl)16)-Gastrin I (13-17) exerts its effects through specific interactions with the cholecystokinin B (CCK-B) receptor, which mediates gastric acid secretion. The analog's modifications enhance its stability against enzymatic degradation, potentially increasing its bioavailability and efficacy compared to natural gastrin .

Case Studies

  • Gastric Carcinogenesis :
    A study highlighted that gastrin can induce apoptosis in gastric epithelial cells, contributing to gastric carcinogenesis. In animal models infused with gastrin, there was an observable increase in apoptotic markers, suggesting that elevated gastrin levels could lead to altered cell survival pathways .
  • Gastric Acid Secretion :
    Infusion studies demonstrated that while basal acid secretion remained unchanged with low doses of gastrin fragments, higher concentrations significantly increased acid output. This suggests a dose-dependent response that could be leveraged therapeutically .

Research Findings

Recent research underscores the importance of gastrin analogs in therapeutic contexts:

  • Therapeutic Applications : Gastrin analogs like Boc-(Asp(OBzl)16)-Gastrin I (13-17) are being explored for their potential to enhance gastric mucosal defense mechanisms and treat conditions like peptic ulcers.
  • Biophysical Interactions : Studies on drug-membrane interactions have shown that modifications in peptide structure can influence their interaction with cell membranes, impacting their therapeutic efficacy against pathogens like Helicobacter pylori .

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) in peptide hormone research?

  • Methodological Answer : This peptide is a truncated analog of human gastrin I, modified with a Boc (tert-butoxycarbonyl) protecting group and a benzyl (OBzl)-protected aspartic acid residue at position 15. Its structural modifications aim to enhance stability during synthesis and receptor-binding studies. Gastrin I derivatives are critical for studying cholecystokinin (CCK) receptor interactions, particularly in gastric acid secretion and tumor proliferation pathways. Researchers should use circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to confirm secondary structure alignment with native gastrin .

Q. How is Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) synthesized, and what purification methods are recommended?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. The benzyl group on Asp16 protects against side reactions during synthesis. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) ensures purity (>95%). Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (846.02 g/mol) .

Q. What are the primary in vitro assays for evaluating this peptide’s bioactivity?

  • Methodological Answer : Use CCK-B/gastrin receptor-expressing cell lines (e.g., AR42J rat pancreatic acinar cells). Measure intracellular calcium mobilization via fluorescent dyes (e.g., Fluo-4 AM) or cAMP accumulation assays. Dose-response curves (typical range: 1 nM–10 µM) should be compared to native gastrin I (human) to assess potency differences due to structural modifications .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity between Boc-(Asp(OBzl)16)-Gastrin I (13-17) and full-length gastrin I be resolved?

  • Methodological Answer : Contradictions often arise from variations in receptor isoform expression (CCK-A vs. CCK-B) or assay conditions (e.g., pH, buffer composition). Perform competitive binding assays using radiolabeled ¹²⁵I-gastrin I and increasing concentrations of the analog. Normalize data to receptor density (Bmax) and use nonlinear regression (GraphPad Prism) to calculate Kd values. Cross-validate with surface plasmon resonance (SPR) for real-time kinetics .

Q. What experimental design considerations are critical for studying this peptide’s role in cancer models?

  • Methodological Answer : Gastrin analogs may promote tumor growth via autocrine signaling. Use xenograft models (e.g., colorectal cancer cell lines like HT-29) with subcutaneous implantation. Administer the peptide intraperitoneally (1–10 µg/kg/day) and monitor tumor volume via caliper measurements. Include a CCK receptor antagonist (e.g., proglumide) as a negative control. Histopathological analysis (H&E staining) and qPCR for oncogenes (e.g., c-Myc) are essential for mechanistic insights .

Q. How can researchers address batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Variability stems from incomplete deprotection or aggregation. Implement strict quality control:

  • Step 1 : Monitor coupling efficiency via Kaiser test during SPPS.
  • Step 2 : Use analytical HPLC after each synthesis step to detect truncated sequences.
  • Step 3 : Lyophilize under controlled conditions (pH 7.4 buffer, −80°C) to minimize degradation.
  • Step 4 : Validate bioactivity across batches using standardized receptor assays .

Q. What are the ethical and methodological challenges in translating findings from this peptide to clinical studies?

  • Methodological Answer : Preclinical-to-clinical translation requires addressing species specificity (e.g., human vs. rodent receptor affinity differences). Use humanized mouse models or primary human gastric organoids. For ethical compliance, ensure animal protocols follow ARRIVE guidelines and clinical trials (if applicable) adhere to FDA IND regulations. Document synthetic impurities (e.g., <0.1% endotoxins) per ICH Q3A/B standards .

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for this peptide?

  • Methodological Answer : Use a four-parameter logistic model (4PL) to calculate EC50 values. Report 95% confidence intervals and perform ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear kinetics (e.g., receptor desensitization), apply mixed-effects models. Tools like R (drc package) or Prism are recommended .

Q. What are the best practices for documenting peptide characterization in publications?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Primary Data : HPLC chromatograms (λ = 214 nm), mass spectra, and amino acid analysis.
  • Supplementary Data : Raw NMR/CD spectra, synthetic protocols, and purity certificates.
  • Ethics : Declare synthetic methods and animal/human study approvals in the "Methods" section .

Q. Contradiction Management

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : In vitro-in vivo discordance often results from peptide stability (e.g., protease degradation) or pharmacokinetics. Conduct stability assays in simulated gastric fluid (SGF) and plasma. Use LC-MS/MS to quantify intact peptide levels in serum. Modify the peptide with PEGylation or D-amino acid substitutions to enhance bioavailability if needed .

Eigenschaften

IUPAC Name

benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICQGUHVCFQAZ-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.